Plumbanone--lanthanum (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

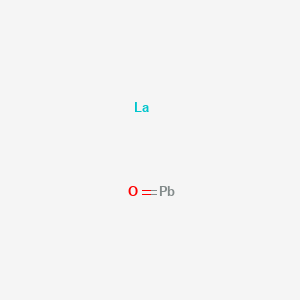

Plumbanone–lanthanum (1/1) is a compound that combines the elements lead and lanthanum. Lanthanum is a rare earth element with the atomic number 57, known for its various applications in modern technology and scientific research Plumbanone, on the other hand, is a lesser-known compound that involves lead

Vorbereitungsmethoden

The preparation of Plumbanone–lanthanum (1/1) can involve several synthetic routes. One common method is the Pechini process, which is a sol-gel method that involves the formation of a polymeric resin followed by calcination to produce the desired oxide phase . This method is advantageous due to its simplicity and versatility, allowing for the synthesis of nanocrystalline powders, bulk materials, and thin films. The process typically involves the following steps:

- Preparation of a stable aqueous solution containing the desired cations.

- Polyesterification to form a solid polymeric resin.

- Decomposition and combustion of the resin to form an amorphous oxide.

- Crystallization of the desired oxide phase through calcination.

Analyse Chemischer Reaktionen

Plumbanone–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Lanthanum, being a rare earth element, exhibits a strong affinity for electronegative elements such as oxygen and fluorine . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, lanthanum can form lanthanum oxide (La₂O₃) when reacted with oxygen .

Wissenschaftliche Forschungsanwendungen

Plumbanone–lanthanum (1/1) has several scientific research applications due to its unique properties. In chemistry, it can be used as a catalyst in various reactions, including those involving hydrogen storage and fuel cells . In biology and medicine, lanthanum compounds are used as contrast agents in magnetic resonance imaging (MRI) and as phosphate binders in the treatment of hyperphosphatemia . In industry, lanthanum is used in the production of special optical glasses, phosphors for color television tubes, and as an additive in steel manufacturing .

Wirkmechanismus

The mechanism of action of Plumbanone–lanthanum (1/1) involves the interaction of lanthanum ions with various molecular targets. In the case of lanthanum carbonate, the compound dissociates in the upper gastrointestinal tract to release lanthanum ions (La³⁺), which bind to dietary phosphate to form insoluble lanthanum phosphate complexes . This reduces the absorption of phosphate in the intestine, leading to a decrease in serum phosphate levels. The molecular targets and pathways involved in other applications of lanthanum compounds vary depending on the specific use.

Vergleich Mit ähnlichen Verbindungen

Plumbanone–lanthanum (1/1) can be compared to other lanthanum compounds such as lanthanum oxide (La₂O₃), lanthanum chloride (LaCl₃), and lanthanum carbonate (La₂(CO₃)₃) . These compounds share similar properties due to the presence of lanthanum but differ in their specific applications and reactivity. For example, lanthanum oxide is commonly used in optical applications, while lanthanum carbonate is used as a phosphate binder in medicine

Similar Compounds

- Lanthanum oxide (La₂O₃)

- Lanthanum chloride (LaCl₃)

- Lanthanum carbonate (La₂(CO₃)₃)

- Lanthanum pentanickel (LaNi₅)

Eigenschaften

CAS-Nummer |

184647-20-9 |

|---|---|

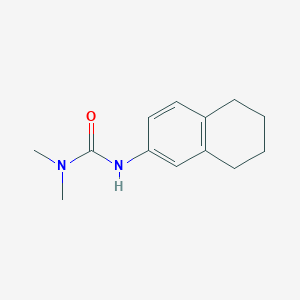

Molekularformel |

LaOPb |

Molekulargewicht |

362 g/mol |

IUPAC-Name |

lanthanum;oxolead |

InChI |

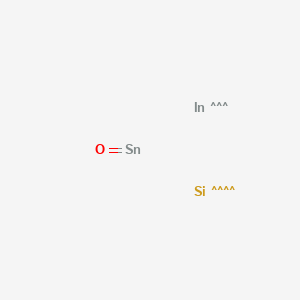

InChI=1S/La.O.Pb |

InChI-Schlüssel |

OBOALRIMRKEUGW-UHFFFAOYSA-N |

Kanonische SMILES |

O=[Pb].[La] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)

![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)